molecular formula C12H19N5 B11743092 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11743092
M. Wt: 233.31 g/mol
InChI Key: RMBLWHGGTVGVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole and 1-ethyl-1H-pyrazole with a suitable amine source. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups .

Scientific Research Applications

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole
  • 1-Ethyl-1H-pyrazole
  • 1,4-Dimethyl-1H-pyrazole

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure with different alkyl substitutions. This structural variation imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H19N5/c1-4-17-11(5-6-14-17)8-13-9-12-10(2)7-15-16(12)3/h5-7,13H,4,8-9H2,1-3H3

InChI Key

RMBLWHGGTVGVAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=C(C=NN2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.